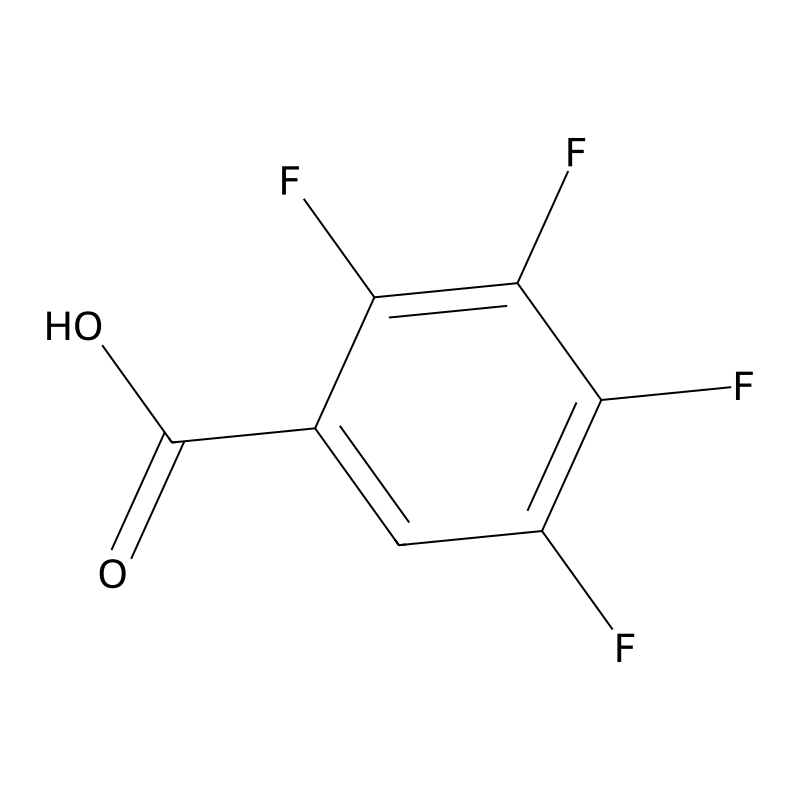

2,3,4,5-Tetrafluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3,4,5-Tetrafluorobenzoic acid (CAS 1201-31-6) is a polyfluorinated aromatic carboxylic acid. The presence of four electron-withdrawing fluorine atoms significantly increases the acidity of the carboxyl group compared to unsubstituted benzoic acid and imparts distinct chemical properties such as enhanced thermal stability and hydrophobicity. These characteristics make it a valuable intermediate and building block in the synthesis of specialized materials, including pharmaceuticals, agrochemicals, and high-performance polymers. It is a key precursor for producing active pharmaceutical ingredients, such as certain fluoroquinolone antibiotics, and for creating advanced liquid crystal materials.

The precise arrangement of fluorine atoms on the aromatic ring is critical and dictates the compound's utility, making substitution with other isomers or less-fluorinated analogs unreliable for many applications. The 2,3,4,5-substitution pattern creates a unique electronic and steric environment that governs its reactivity in subsequent transformations, such as directed ortho-metalation and nucleophilic aromatic substitution. This specific arrangement directly influences bond strengths, acidity (pKa), and the regioselectivity of reactions, meaning that isomers like 2,3,5,6-tetrafluorobenzoic acid or analogs with fewer fluorine atoms will exhibit different reaction kinetics, yield profiles, and may lead to entirely different products. In materials science, this isomeric purity is essential, as alternative substitution patterns would alter crystal packing, thermal stability, and electronic properties crucial for applications like liquid crystals and specialty polymers.

Enhanced Acidity Profile for Predictable Reactivity and Formulation

The acidity (pKa) of a benzoic acid derivative is fundamental to its behavior as a reactant, catalyst, or component in a formulation. While all fluorine substitutions increase acidity over the parent compound, the degree of this effect is position-dependent. 2-Fluorobenzoic acid has a pKa of ~3.46, which is significantly more acidic than benzoic acid (pKa 4.2). While a direct, side-by-side comparison for 2,3,4,5-tetrafluorobenzoic acid is not readily available in the cited literature, the cumulative electron-withdrawing effect of four fluorine atoms suggests a pKa value lower than mono- or di-fluorinated analogs, ensuring complete deprotonation under milder basic conditions than less-fluorinated substitutes.

| Evidence Dimension | Aqueous Acidity (pKa) |

| Target Compound Data | Expected to be significantly lower (more acidic) than mono-fluorinated analogs due to cumulative inductive effects. |

| Comparator Or Baseline | Benzoic Acid (pKa: 4.2), 4-Fluorobenzoic acid (pKa: 4.14), 2-Fluorobenzoic acid (pKa: 3.46) |

| Quantified Difference | Not directly quantified against the target compound, but the trend shows a significant increase in acidity with ortho-fluorine substitution. |

| Conditions | Aqueous solution at 25°C. |

A lower pKa ensures more efficient and complete reaction in base-mediated syntheses and provides predictable pH behavior in formulations, reducing the need for excess reagents or harsh conditions.

Superior Thermal Stability for High-Temperature Processing

The thermal stability of a precursor is critical for applications involving high-temperature processing, such as polymer synthesis or melt processing. While benzoic acid begins to decompose around 475-500°C, the introduction of strong carbon-fluorine bonds significantly increases thermal resistance. Polytetrafluoroethylene (PTFE), a polymer composed of C-F bonds, shows significant thermal degradation only above 540°C. 2,3,4,5-Tetrafluorobenzoic acid, with its high degree of fluorination, offers substantially higher thermal stability compared to non-fluorinated or partially fluorinated analogs, making it a more robust precursor for manufacturing processes that require elevated temperatures.

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | High; melting point of 85-87°C with decomposition at significantly higher temperatures, inferred from the stability of related fluorinated aromatics. |

| Comparator Or Baseline | Benzoic Acid: Decomposes at ~475-500°C. |

| Quantified Difference | While a direct decomposition temperature is not cited, fluorination is a proven strategy for increasing thermal stability in organic molecules. |

| Conditions | Thermal decomposition in an inert atmosphere. |

Higher thermal stability prevents premature degradation of the precursor during synthesis or processing, ensuring higher yields, product purity, and process safety in applications like specialty polymer and advanced materials manufacturing.

Enabling Precursor for High-Performance Fluorinated Liquid Crystals

In liquid crystal (LC) synthesis, the molecular structure of intermediates directly translates to the final material's performance characteristics. The 2,3,4,5-tetrafluorophenyl moiety, derived from this acid, is incorporated into advanced LC structures to achieve specific properties. For example, highly fluorinated biphenyl derivatives are used to create LC mixtures with exceptional thermal stability and the precise electronic properties (e.g., high birefringence, specific dielectric anisotropy) required for high-resolution displays operating in harsh environments. The use of a less-fluorinated or non-fluorinated benzoic acid would fail to produce a final molecule with the necessary stability and electro-optical response.

| Evidence Dimension | Suitability as a Liquid Crystal Precursor |

| Target Compound Data | Serves as a key building block for highly fluorinated LC intermediates designed for temperature-stable, high-resolution displays. |

| Comparator Or Baseline | Non-fluorinated or mono/di-fluorinated benzoic acids. |

| Quantified Difference | Substitution with less-fluorinated analogs would not yield the required thermal stability or specific electro-optical properties needed for advanced LC applications. |

| Conditions | Synthesis of liquid crystal molecules, typically via multi-step organic reactions. |

For buyers in the electronics and display industries, procuring this specific isomer is non-negotiable for synthesizing liquid crystals that meet stringent performance targets for thermal range and electro-optical response.

Precursor for Quinolone Antibiotics

This compound is a critical starting material for the synthesis of third-generation fluoroquinolone antibacterial drugs like lomefloxacin. The specific 2,3,4,5-tetrafluoro substitution pattern is integral to the final structure and biological activity of the active pharmaceutical ingredient.

Synthesis of Advanced Liquid Crystal Modulators

Due to the thermal stability and unique electronic properties conferred by the tetrafluorophenyl group, this acid is an essential building block for manufacturing high-performance liquid crystals used in demanding applications such as automotive and industrial displays.

Development of Fluorinated Specialty Polymers

The compound's high thermal stability and chemical resistance make it an ideal monomer or additive for creating fluoropolymers with enhanced durability, suitable for use in chemically aggressive environments or high-temperature electronic applications.

Building Block for Novel Agrochemicals

Incorporating the 2,3,4,5-tetrafluorobenzoyl group is a strategy for developing new fungicides, herbicides, and insecticides. The fluorine atoms can enhance metabolic stability and binding affinity, making this acid a valuable precursor in agrochemical research and development.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.